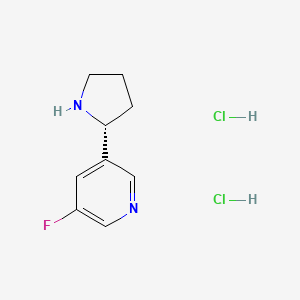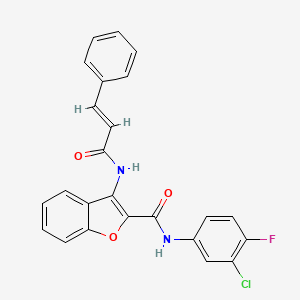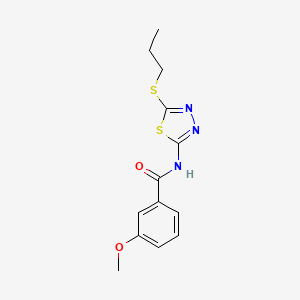![molecular formula C15H13N3O6 B2502904 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 851094-93-4](/img/structure/B2502904.png)
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide" is a structurally complex molecule that appears to be related to several classes of compounds with diverse biological activities. The papers provided discuss compounds with similar structural motifs, such as 1,3,4-oxadiazole rings and dihydrobenzo[d]oxin units, which are known for their potential in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various hydrazides and aldehydes to form Schiff's bases, which are then further reacted with different reagents to yield the desired products. For instance, the synthesis of 1H-pyrazole-4-carbonitriles and (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones involves reactions with ethyl cyanoacetate and different carboxylic acids . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound likely features a 1,3,4-oxadiazole ring fused to a dihydro-1,4-dioxin moiety, as well as a dihydrobenzo[d][1,4]dioxine unit. These structural elements are known to contribute to the biological activity of the molecules. For example, the presence of a 1,3,4-oxadiazole ring is a common feature in compounds with antimicrobial and antioxidant activities .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents, given the presence of both aromatic rings and amide functionalities. The compound's stability, melting point, and other physical properties would be influenced by the rigidity of the fused ring systems and the potential for intramolecular hydrogen bonding. The papers do not provide specific data on the physical and chemical properties of the compound , but similar compounds have been evaluated for their biological activities, suggesting a degree of stability under physiological conditions .
Relevant Case Studies
The papers discuss the biological activities of compounds with structural similarities to the compound . For instance, certain 1,3,4-oxadiazole derivatives exhibit high antioxidant activity and significant antimicrobial activity against various pathogens . Another study reports on dibenzo[1,4]dioxin-1-carboxamides with antitumor activity, suggesting that the compound may also possess such properties . These case studies highlight the potential of such compounds in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, due to its structural similarity to dibenzo[1,4]dioxin-1-carboxamides, may possess antitumor activities. Dibenzo[1,4]dioxin-1-carboxamides have been synthesized and evaluated for their antitumor efficacy. These compounds have shown activity against P388 leukemia in vitro and in vivo and are considered weakly binding DNA-intercalating agents. Structure-activity relationships suggest that certain substituents enhance activity and potency, indicating potential for further exploration in antitumor applications (Lee et al., 1992).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, which share structural features with N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, have been synthesized and identified as possessing anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and showed significant analgesic and anti-inflammatory activities in preclinical models, suggesting a potential application for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide in similar therapeutic areas (Abu-Hashem et al., 2020).
Antimicrobial Activity
A series of 1,4-disubstituted 1,2,3-triazole derivatives, which can be considered structurally related to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, have demonstrated antimicrobial activities against various bacterial and fungal strains. This suggests potential research applications of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide in developing new antimicrobial agents (Jadhav et al., 2017).
Antioxidant Activity
Compounds featuring 1,3,4-oxadiazole and benzodifuran moieties have been explored for their antioxidant activities. Given the structural similarities, N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may also exhibit antioxidant properties, warranting further investigation in this area. The exploration of such compounds can lead to the development of novel antioxidants with potential therapeutic applications (Bassyouni et al., 2012).
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-13(9-1-2-10-11(7-9)22-6-5-21-10)16-15-18-17-14(24-15)12-8-20-3-4-23-12/h1-2,7-8H,3-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSQWFUZMWGQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

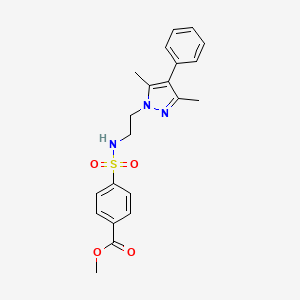
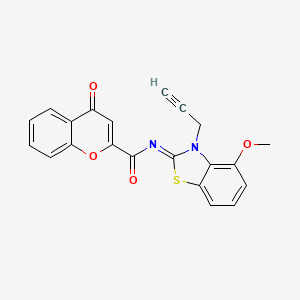
![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)
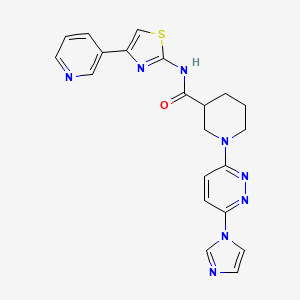
![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)
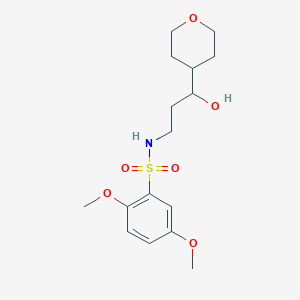


![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
